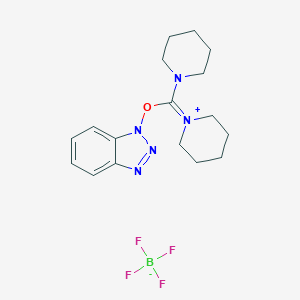

(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate

Vue d'ensemble

Description

“(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate” is a non-hygroscopic peptide coupling reagent . It is a guanidinium N-oxide and not an uronium compound . This compound is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of this compound is a guanidinium N-oxide . The empirical formula is C17H24BF4N5O and the molecular weight is 401.21 .Chemical Reactions Analysis

“(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate” is used as a peptide coupling reagent . It’s extremely reactive and gives no cytotoxic reaction products .Physical And Chemical Properties Analysis

This compound is soluble in acetonitrile . It’s stored at a temperature of 2-8°C . The compound may contain 3% ethanol .Applications De Recherche Scientifique

Peptide Synthesis : A study by Kim, Chang, and Ko (1988) highlights the effectiveness of benzotriazol-1-yl derivatives in the preparation of amides from carboxylic acids and amines with minimal racemization, crucial for peptide synthesis (Kim, Chang, & Ko, 1988).

Automated Solid-Phase Peptide Synthesis : Reid and Simpson (1992) describe the use of 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as a coupling reagent in automated solid-phase peptide synthesis. This approach improves efficiency and reduces cycle times, demonstrating the compound's value in peptide production (Reid & Simpson, 1992).

Antifungal Activity : Research by Dabhade (2013) focuses on the synthesis of benzotriazole derivatives and their evaluation for antifungal activity, revealing the potential of these compounds in pharmaceutical applications (Dabhade, 2013).

Efficient Peptide Coupling : Brunel, Salmi, and Letourneux (2005) detail the use of benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate in coupling conjugated carboxylic acids with methyl ester amino acids hydrochloride, streamlining the synthesis of enzymatic substrates (Brunel, Salmi, & Letourneux, 2005).

Corrosion Inhibition : Babić-Samardžija and Hackerman (2005) investigate the inhibitory effects of benzotriazole and its derivatives on iron corrosion in acidic media, demonstrating their potential as corrosion inhibitors in industrial settings (Babić-Samardžija & Hackerman, 2005).

Esterification of Carboxylic Acids : A study by Balalaie, Mahdidoust, and Eshaghi-Najafabadi (2008) presents the use of TBTU for the esterification of carboxylic acids with alcohols and phenols at room temperature, highlighting its efficiency in organic synthesis (Balalaie, Mahdidoust, & Eshaghi-Najafabadi, 2008).

Synthesis of Nitriles : Singh and Lakshman (2009) explore the conversion of aldoximes to nitriles using benzotriazole derivatives, offering a mild and efficient method for producing nitriles, which are important in various chemical industries (Singh & Lakshman, 2009).

Safety And Hazards

“(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate” is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to rinse with plenty of water .

Orientations Futures

Propriétés

IUPAC Name |

1-[piperidin-1-ium-1-ylidene(piperidin-1-yl)methoxy]benzotriazole;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N5O.BF4/c1-5-11-20(12-6-1)17(21-13-7-2-8-14-21)23-22-16-10-4-3-9-15(16)18-19-22;2-1(3,4)5/h3-4,9-10H,1-2,5-8,11-14H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPFIFDGGXFLDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1CCN(CC1)C(=[N+]2CCCCC2)ON3C4=CC=CC=C4N=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BF4N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583393 | |

| Record name | 1-{[(1H-Benzotriazol-1-yl)oxy](piperidin-1-yl)methylidene}piperidin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate | |

CAS RN |

136605-16-8 | |

| Record name | 1-{[(1H-Benzotriazol-1-yl)oxy](piperidin-1-yl)methylidene}piperidin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

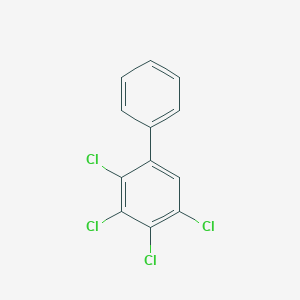

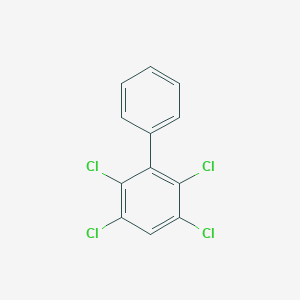

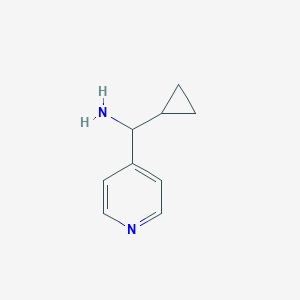

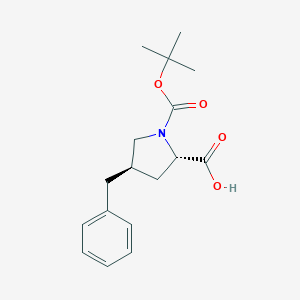

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

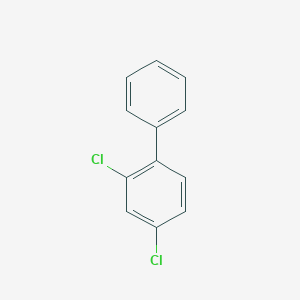

![1,3-Dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B164892.png)